2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE
Overview
Description
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a dichlorophenyl group, which can enhance its chemical stability and reactivity.
Preparation Methods
The synthesis of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the cyclopropyl group and the dichlorophenylacetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, often using reagents like halogens or nitrating agents.
Thiol-Ene Reaction: The thioether linkage can participate in thiol-ene reactions under UV light or radical initiators.
Scientific Research Applications
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory and anticancer treatments.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the dichlorophenyl group enhances binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and dichlorophenylacetamide analogs. Compared to these, 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide
- 2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,4-dichlorophenyl)acetamide
Properties
IUPAC Name |
2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2,6-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-13-5-3-6-14(21)17(13)23-16(25)10-27-19-22-15-7-2-1-4-12(15)18(26)24(19)11-8-9-11/h1-7,11H,8-10H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBUERQRVKFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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